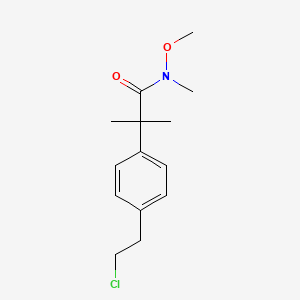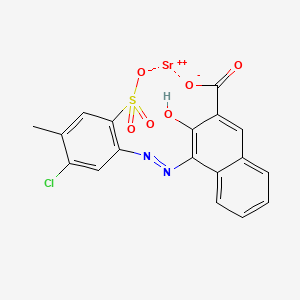
S-Methyl Ergothioneine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Methyl Ergothioneine is a naturally occurring amino acid and thiol antioxidant found in high amounts in mushrooms and fermented foods . It is a derivative of thiolhistidine and is present in a number of foodstuffs . The molecular formula of S-Methyl Ergothioneine is CHNOS, with an average mass of 243.326 Da and a monoisotopic mass of 243.104141 Da .
Synthesis Analysis
Ergothioneine is produced by fungi and some bacteria such as actinobacteria and cyanobacteria . Different bacteria, some located in marine sediments, were recently shown to synthesize selenoneine through the involvement of newly identified enzymes . An improved chemical synthesis of ergothioneine and biosynthetic pathway intermediates has been reported, using either histidine or ergothioneine as the starting material .Molecular Structure Analysis
The molecular structure of S-Methyl Ergothioneine is determined using techniques like isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC–MS/MS) . The analyte is detected using triple quadrupole mass spectrometry in multiple reaction monitoring mode .Chemical Reactions Analysis
Ergothioneine and selenoneine are structurally related dietary antioxidants and cytoprotectants that share pharmacokinetic characteristics such as cellular uptake through the ergothioneine transporter, accumulation in red blood cells, and biotransformation to methylated metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of S-Methyl Ergothioneine are determined using techniques like reversed-phase high performance liquid chromatography (RP-HPLC) coupled with elemental mass spectrometry detection in mass shift mode .科学的研究の応用
1. Ergothioneine in Alzheimer’s Disease Research
S-Methyl Ergothioneine has been studied for its potential role in Alzheimer's disease. Researchers have developed an efficient and reproducible preparation of [11C]-labeled ergothioneine PET radioligands to study ergothioneine biodistribution and detect oxidative stress in vivo. This advancement aids in understanding the distribution of ergothioneine and its impact on Alzheimer’s disease, providing a significant tool for preclinical research in this area (Behof et al., 2022). Additionally, a decline in ergothioneine levels has been correlated with cognitive decline in the elderly and dementia, including Alzheimer’s disease (Kondoh et al., 2022).
2. Biosynthesis of Ergothioneine
Studies have explored the biosynthesis of ergothioneine, particularly in mycobacteria. Ergothioneine is synthesized by a methyltransferase that transfers three methyl groups to histidine, followed by an iron(II)-dependent enzyme that catalyzes oxidative sulfurization. This insight into the biosynthetic pathway is crucial for understanding the role of ergothioneine in microbial life and its potential applications in biotechnology and medicine (Seebeck, 2010).
3. Ergothioneine as an Antioxidant
Ergothioneine has been recognized for its antioxidant properties, protecting tissues from damage by reactive oxygen species (ROS). The development of ergothioneine PET radioligands has facilitated in vivo studies of its biodistribution and antioxidant activity, particularly in the context of neuroinflammation and Alzheimer’s disease (Behof et al., 2021). Furthermore, ergothioneine prevents copper-induced oxidative damage to DNA and proteins by forming a redox-inactive ergothioneine-copper complex, highlighting its potential as a natural antioxidant in various biological contexts (Zhu et al., 2011).
Safety And Hazards
Ergothioneine is considered safe under the intended conditions of use . The EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA) has concluded that the novel food, synthetic L-ergothioneine (marketed as Ergoneine®), is safe under the intended conditions of use as specified by the applicant .
将来の方向性
Using genetically engineered cells and mice, it may now be possible to elucidate roles of Ergothioneine. This coupled with advances in genomics and metabolomics may lead to identification of Ergothioneine function . As Ergothioneine is a stable antioxidant with anti-inflammatory properties, whose levels decline during aging, supplementing Ergothioneine in the diet or consuming an Ergothioneine-rich diet may prove beneficial .
特性
CAS番号 |
176982-20-0 |
|---|---|
製品名 |
S-Methyl Ergothioneine |
分子式 |
C₁₀H₁₇N₃O₂S |
分子量 |
243.33 |
同義語 |
(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt; (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)